Cas no 40281-54-7 (1-(1H-Indol-3-yl)-2-phenylethanone)

1-(1H-Indol-3-yl)-2-phenylethanone structure
40281-54-7 structure
Product Name:1-(1H-Indol-3-yl)-2-phenylethanone
N.o CAS:40281-54-7
MF:C16H13NO
MW:235.280524015427
MDL:MFCD00540079
CID:925564
PubChem ID:266609
Update Time:2025-04-19

1-(1H-Indol-3-yl)-2-phenylethanone Propriedades químicas e físicas

Nomes e Identificadores

    • 1-(1H-Indol-3-yl)-2-phenylethanone
    • 1-(1H-Indol-3-yl)-2-phenyl-ethanone
    • 1-benzyl-(indole-3-yl)carboxaldehyde
    • 1-indol-3-yl-2-phenyl-ethanone
    • 3-indolyl benzyl ketone
    • 3-Phenylacetylindol
    • AC1L6GF0
    • AC1Q5GD2
    • AR-1I7709
    • Benzyl-indol-3-yl-keton
    • CTK1D6719
    • Ethanone, 1-(3-indolyl)-2-phenyl-
    • NSC105331
    • Oprea1_676075
    • STK017633
    • 1-(1H-indol-3-yl)-2-phenylethan-1-one
    • PB42761
    • Ethanone, 1-(1H-indole-3-yl)-2-phenyl-
    • MFCD00540079
    • SCHEMBL15902100
    • BS-42983
    • DB-069983
    • NSC-105331
    • doi:10.14272/MVJGJYRFWKGPTI-UHFFFAOYSA-N.1
    • 40281-54-7
    • 1-(1H-Indol-3-yl)-2-phenylethanone #
    • 10.14272/MVJGJYRFWKGPTI-UHFFFAOYSA-N
    • DTXSID20295754
    • SY321547
    • 1-(3-Indolyl)-2-phenylethanone
    • 3-phenylacetylindole
    • D78963
    • MDL: MFCD00540079
    • Inchi: 1S/C16H13NO/c18-16(10-12-6-2-1-3-7-12)14-11-17-15-9-5-4-8-13(14)15/h1-9,11,17H,10H2
    • Chave InChI: MVJGJYRFWKGPTI-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=CC=CC=1)C1=CNC2C=CC=CC1=2

Propriedades Computadas

  • Massa Exacta: 235.09979
  • Massa monoisotópica: 235.099714038g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 296
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.7
  • Superfície polar topológica: 32.9Ų

Propriedades Experimentais

  • PSA: 32.86
  • LogP: 3.59330

1-(1H-Indol-3-yl)-2-phenylethanone Preçomais >>

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